molecular formula C8H9N3O4S B15233918 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Cat. No.: B15233918
M. Wt: 243.24 g/mol
InChI Key: XBSAGRQLNWBXHK-UHFFFAOYSA-N
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Description

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is a heterocyclic compound with a molecular formula of C8H9N3O4S and a molecular weight of 243.24 g/mol This compound is notable for its unique structure, which includes a pyridine ring, an oxazolidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives . One common method includes the reaction of 2-aminopyridine with an appropriate oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and an oxidizing agent like PhI(OAc)2 (PIDA) in a solvent such as dichloromethane (DCM) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or other peroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, PhI(OAc)2 (PIDA)

    Reducing Agents: Sodium borohydride

    Bases: Potassium carbonate (K2CO3)

    Solvents: Dichloromethane (DCM), ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but its sulfonamide group is known to play a crucial role in its biological activity .

Comparison with Similar Compounds

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide can be compared to other heterocyclic compounds with similar structures, such as:

    Oxazolidines: These compounds share the oxazolidine ring but may lack the pyridine or sulfonamide groups.

    Pyridine derivatives: Compounds with a pyridine ring but different substituents.

    Sulfonamides: Compounds with the sulfonamide group but different ring structures.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H9N3O4S

Molecular Weight

243.24 g/mol

IUPAC Name

2-oxo-N-pyridin-2-yl-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C8H9N3O4S/c12-8-11(5-6-15-8)16(13,14)10-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,9,10)

InChI Key

XBSAGRQLNWBXHK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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